lucidenic acid A

Description

Properties

IUPAC Name |

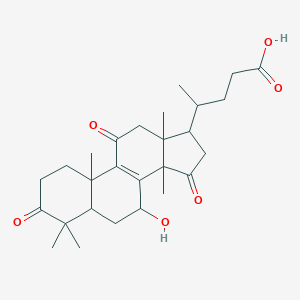

4-(7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H38O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h14-16,18,28H,7-13H2,1-6H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIPQDKLXQHEAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lucidenic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

95311-94-7 | |

| Record name | Lucidenic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 - 195 °C | |

| Record name | Lucidenic acid A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution of Lucidenic Acid a

Primary Fungal Sources

The principal source of lucidenic acid A is fungi, particularly those belonging to the genus Ganoderma. This genus of polypore mushrooms is widely recognized for its diverse profile of bioactive compounds, including a vast array of triterpenoids. nih.gov

Ganoderma lucidum Strains and Cultivation Influences

Ganoderma lucidum, often referred to as Lingzhi or Reishi, is the most well-documented source of this compound. nih.govchemfaces.com The compound is found in various parts of the fungus, including the fruiting bodies, mycelia, and spores, with the fruiting bodies generally containing higher concentrations than the spores. mdpi.com The amount of this compound can vary significantly between different strains of G. lucidum. For instance, research has highlighted that some strains are characterized by a higher abundance of lucidenic acids, while others may be richer in ganoderic acids, another major class of triterpenoids. frontiersin.orgresearchgate.net One study reported the amount of this compound in an ethanol (B145695) extract of G. lucidum fruiting bodies to be 2.8 mg/g. mdpi.com

Cultivation methods have a profound impact on the triterpenoid (B12794562) profile, including the abundance of this compound. frontiersin.orgnih.gov A comparative study of G. lucidum grown on wood logs (WGL) versus a substitute substrate (SGL) revealed that the total content of 13 identified lucidenic acids was 2.19 times higher in the WGL samples. frontiersin.org Specifically, the levels of this compound were significantly elevated in the wood log-cultivated mushrooms. frontiersin.orgnih.govnih.gov This suggests that the natural substrate and associated environmental factors inherent to wood log cultivation contribute to the enhanced synthesis and accumulation of this compound. frontiersin.org The genetic makeup of the fungal strain and the conditions of cultivation are key determinants of the final triterpenoid composition. frontiersin.org

Other Ganoderma Species

Beyond G. lucidum, this compound has been identified in a range of other Ganoderma species. These include, but are not limited to:

G. applanatum mdpi.comresearchgate.net

G. austral mdpi.comresearchgate.net

G. colossum mdpi.comscielo.org.mxresearchgate.net

G. curtisii mdpi.comresearchgate.net

G. hainanense mdpi.comresearchgate.net

G. sessile mdpi.comresearchgate.net

G. sinense mdpi.comresearchgate.net

G. subresinosum mdpi.comresearchgate.net

G. tsugae mdpi.comscielo.org.mxresearchgate.net

The presence of this compound across these varied species underscores its significance as a characteristic metabolite of the Ganoderma genus. nih.gov

Non-Fungal Biological Sources

While predominantly found in fungi, lucidenic acids have also been reported in a few non-fungal biological sources. mdpi.com These discoveries, though less common, indicate that the biosynthetic pathways leading to this compound are not exclusive to the fungal kingdom. Identified non-fungal sources include:

Amauroderma rugosum, a type of polypore fungus closely related to Ganoderma. mdpi.comresearchgate.net

Homalium zeylanicum, a species of flowering plant. mdpi.comresearchgate.net

Potato leaves (Solanum tuberosum). mdpi.comresearchgate.net

Factors Influencing Compound Abundance and Profiles

Genetics: Different strains of G. lucidum exhibit distinct triterpenoid profiles. frontiersin.org For example, a study comparing a newly developed strain (GL_V2) with a widely cultivated one (GL_V1) found that GL_V1 had higher concentrations of six lucidenic acids, whereas GL_V2 showed increased levels of other triterpenoids like ganoderic acids. frontiersin.org

Cultivation Substrate: As previously mentioned, the substrate used for cultivating G. lucidum significantly affects the triterpenoid content. frontiersin.orgnih.govnih.govfrontiersin.org Wood log cultivation generally yields higher levels of this compound compared to substitute substrates. frontiersin.orgnih.govnih.gov

Growth Stage: The chemical composition of G. lucidum changes throughout its life cycle. mdpi.com Triterpenoid compounds have been detected at different growth stages, including the mycelia, primordia, and mature fruiting body, with variations in the specific compounds present and their quantities. mdpi.com The content of lucidenic acids is generally higher in the fruiting bodies than in the spores. mdpi.com

The biosynthesis of this compound, like other triterpenoids in Ganoderma, follows the mevalonate (B85504) pathway to produce lanosterol (B1674476). mdpi.com Lanosterol is then converted into a variety of triterpenoid structures through the action of enzymes such as cytochrome P450 monooxygenases. mdpi.com The differential expression of genes involved in this pathway, influenced by the factors listed above, ultimately dictates the final profile of lucidenic acids and other triterpenoids in the organism. frontiersin.orgmdpi.com

Biosynthesis of Lucidenic Acid a

Mevalonate (B85504) Pathway as the Precursor Route

The journey to synthesizing lucidenic acid A begins with the mevalonate (MVA) pathway, a fundamental metabolic route found in fungi, animals, and plants. thescipub.comsjtu.edu.cn This pathway is responsible for producing isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal five-carbon precursors for all terpenoids. thescipub.comsjtu.edu.cn In fungi like Ganoderma lucidum, the MVA pathway is the exclusive route for the biosynthesis of the triterpenoid (B12794562) backbone. thescipub.comnih.gov

Subsequent phosphorylation and decarboxylation reactions convert mevalonate into IPP. scirp.orgsemanticscholar.org IPP is then isomerized to DMAPP. These two C5 units are condensed to form geranyl diphosphate (GPP, C10), and a further condensation with another IPP molecule yields farnesyl diphosphate (FPP, C15). thescipub.com Two molecules of FPP are then joined in a head-to-head condensation reaction catalyzed by squalene (B77637) synthase (SQS) to form squalene (C30). scirp.orgasm.orgresearchgate.net

The linear squalene molecule undergoes epoxidation by the enzyme squalene epoxidase (SE) to form 2,3-oxidosqualene (B107256). mdpi.commdpi.com This activated intermediate is the final precursor for cyclization. The enzyme lanosterol (B1674476) synthase (LS), also known as 2,3-oxidosqualene cyclase (OSC), catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol. scirp.orgmdpi.comresearchgate.net Lanosterol is the foundational tetracyclic triterpenoid skeleton from which all ganoderic and lucidenic acids, including this compound, are derived. sjtu.edu.cnmdpi.com

Table 1: Key Enzymes in the Mevalonate Pathway Leading to Lanosterol

| Enzyme | Abbreviation | Function |

| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Catalyzes the conversion of HMG-CoA to mevalonate; a key rate-limiting enzyme. thescipub.comasm.org |

| Farnesyl diphosphate synthase | FPS | Synthesizes farnesyl diphosphate (FPP) from IPP and DMAPP. thescipub.comsemanticscholar.org |

| Squalene synthase | SQS | Catalyzes the condensation of two FPP molecules to form squalene. scirp.orgasm.org |

| Squalene epoxidase | SE | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. mdpi.commdpi.comresearchgate.net |

| Lanosterol synthase | LS / OSC | Catalyzes the cyclization of 2,3-oxidosqualene to form lanosterol. scirp.orgsemanticscholar.orgmdpi.com |

Enzymatic Transformations and Key Enzymes

The conversion of the lanosterol backbone into the diverse array of lucidenic acids is a process of extensive tailoring, primarily involving oxidation, reduction, and acylation reactions. asm.orgsemanticscholar.org These modifications are catalyzed by specific families of enzymes that introduce functional groups and alter the chemical properties of the molecule.

The cytochrome P450 (CYP450) superfamily of enzymes plays a paramount role in the biosynthesis of this compound from lanosterol. sjtu.edu.cnmdpi.com These heme-containing monooxygenases are responsible for the extensive oxidation of the lanosterol skeleton. sjtu.edu.cnnih.gov The genome of G. lucidum has been found to contain a large number of CYP450 genes, many of which are believed to be involved in triterpenoid biosynthesis. mdpi.comnih.gov

The transformation from lanosterol to lucidenic acids involves a series of oxidative reactions that modify the core structure. nih.gov Research on the closely related ganoderic acids has provided significant insights into this process. For instance, the specific CYP450 enzyme CYP5150L8 has been identified as catalyzing the three-step oxidation of lanosterol at the C-26 position to produce an early-stage ganoderic acid. nih.gov It is through the sequential and combinatorial action of various CYP450 enzymes that the specific hydroxylation and oxidation patterns characteristic of this compound are achieved. These enzymes are responsible for introducing the hydroxyl and carboxyl groups that define the structure and biological activity of the final compound. nih.govnih.gov

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of sugar moieties from an activated donor to an acceptor molecule, a process known as glycosylation. mdpi.comcnu.edu.tw In the context of Ganoderma triterpenoids, glycosylation leads to the formation of triterpenoid saponins (B1172615) (glycosides), which can have altered properties such as increased water solubility. mdpi.com

Role of Cytochrome P450 (CYP450) Enzymes

Regulation of Biosynthesis Pathways in Producing Organisms

Furthermore, the biosynthetic pathway can be stimulated by external chemical elicitors. For example, treatment with methyl jasmonate (MeJA), a plant signaling molecule, has been shown to up-regulate the expression of key genes in the pathway, including lanosterol synthase, resulting in enhanced triterpenoid production. nih.govnih.govtandfonline.com Other signaling molecules, such as salicylic (B10762653) acid, have also been found to increase triterpenoid content by up-regulating the six key biosynthetic genes from hmgr to ls. semanticscholar.org This indicates the existence of complex signaling networks that control the secondary metabolism in G. lucidum.

Table 2: Examples of Regulatory Effects on Triterpenoid Biosynthesis in G. lucidum

| Regulatory Factor | Target | Observed Effect |

| Overexpression of tHMGR gene | HMG-CoA Reductase | Led to a 2-fold increase in ganoderic acid content and increased accumulation of squalene and lanosterol. asm.org |

| Overexpression of sqs and vgb genes | Squalene Synthase & Vitreoscilla hemoglobin | Increased content of specific ganoderic acids (GA-T, GA-Me, GA-P) and a 2.35-fold increase in squalene content. nih.gov |

| Overexpression of Squalene Epoxidase (se) gene | Squalene Epoxidase | Resulted in approximately 2 times more ganoderic acid molecules than the wild-type strain. colab.ws |

| Methyl Jasmonate (MeJA) Treatment | Lanosterol Synthase (Gl-LS) gene expression | Up-regulation of Gl-LS gene expression and a positive correlation with triterpene content. nih.govtandfonline.com |

| Salicylic Acid (SA) Treatment | Key biosynthetic genes (hmgr, hmgs, mvd, fps, sqs, ls) | Increased triterpenoid content by 23.32% and up-regulation of all six genes. semanticscholar.org |

Isolation and Purification Methodologies for Lucidenic Acid a

Extraction Procedures from Diverse Biological Matrices

Lucidenic acid A is primarily found in various species of the Ganoderma fungus, including G. lucidum, G. sinense, G. curtisii, and others. nih.gov It can be located in the fruiting bodies, mycelia, and spores of the fungus, with the fruiting bodies generally containing higher concentrations. nih.gov The initial step in its isolation involves extraction from these matrices, a process that has been optimized through various techniques.

A common approach involves the use of organic solvents. Reflux extraction with 95% ethanol (B145695) at 75°C for 30 minutes has been employed to extract triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum. semanticscholar.org Another method utilizes ultrasonic-assisted extraction, which has been shown to significantly increase the yield of triterpenoids compared to reflux extraction. semanticscholar.org Optimal conditions for ultrasonic extraction have been identified as using 87% ethanol with a solid-to-liquid ratio of 1:28 for 36 minutes. semanticscholar.org Methanol (B129727) has also been used as an effective extraction solvent. nih.govresearchgate.net For instance, a study reported an extraction time of 90 minutes using 100% methanol to achieve a high yield of extracted compounds. nih.gov

The choice of extraction method and solvent can significantly impact the yield of this compound. For example, the amount of this compound in an ethanol extract of G. lucidum fruiting bodies has been reported to be 2.8 mg/g. nih.gov

| Biological Matrix | Extraction Method | Solvent | Key Parameters | Reported Yield/Concentration | Source |

|---|---|---|---|---|---|

| Ganoderma lucidum fruiting bodies | Reflux Extraction | 95% Ethanol | 75°C for 30 min | 6.404 mg/g (total triterpenoids) | semanticscholar.org |

| Ganoderma lucidum fruiting bodies | Ultrasonic-Assisted Extraction | 87% Ethanol | Solid-to-liquid ratio 1:28, 36 min | 7.338 ± 0.150 mg/g (total triterpenoids) | semanticscholar.org |

| Ganoderma lucidum (YK-02 strain) | Ethanol Extraction | Ethanol | Not specified | 2449 mg from 1 kg of fruiting bodies | researchgate.net |

| Ganoderma lucidum | Methanol Extraction | 100% Methanol | 90 min | Not specified for this compound alone | nih.gov |

Chromatographic Separation Techniques

Following extraction, the crude extract containing a mixture of compounds undergoes further purification, primarily through chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a C18 column. semanticscholar.orgresearchgate.netgoogle.com

Several studies have detailed specific HPLC conditions. One method for the simultaneous determination of six triterpenoid (B12794562) acids, including this compound, used a Diamonsil-C18 column with a gradient elution of acetonitrile (B52724) and water containing 0.8% acetic acid. researchgate.net Another validated HPLC method for analyzing ganosporeric acid A, this compound, and other ganoderic acids utilized a mobile phase of acetonitrile-water (37:63) with detection at 254 nm. researchgate.net

For more advanced analysis, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry offers high sensitivity and resolution. semanticscholar.orggoogle.com A UHPLC method for separating 25 triterpenoid compounds, including this compound, employed an Agilent EclipsePlus C18 column (1.8 µm, 2.1×150 mm) with a gradient elution of 0.01% acetic acid in water and acetonitrile. google.com

| Column | Mobile Phase | Detection Wavelength | Flow Rate | Column Temperature | Source |

|---|---|---|---|---|---|

| Diamonsil-C18 (4.6 mm x 250 mm, 5 µm) | Acetonitrile-water (containing 0.8% acetic acid) gradient | 254 nm | 1 mL/min | Room temperature | researchgate.net |

| RP-C18 | Acetonitrile-water (37:63) | 254 nm | 1.0 mL/min | Not specified | researchgate.net |

| Agilent Zorbax Extend-C18 (4.6 mm × 250 mm, 5 µm) | Acetonitrile (A) and 0.03% phosphoric acid solution (B) gradient | 254 nm | 1.0 mL/min | 35°C | semanticscholar.org |

| Agilent EclipsePlus C18 (1.8 µm, 2.1×150 mm) | 0.01% acetic acid water (A)-acetonitrile (B) gradient | 254 nm | 0.4 mL/min | 35°C | google.com |

Semi-Preparative Reversed-Phase HPLC

For isolating larger quantities of pure this compound, semi-preparative reversed-phase HPLC is the method of choice. chemfaces.comtut.edu.tw This technique allows for the separation and collection of individual compounds from a complex mixture.

In one study, triterpenoid components from an ethanol extract of G. lucidum (YK-02 strain) were successfully separated using semi-preparative RP-HPLC. chemfaces.comresearchgate.net This process led to the isolation and crystallization of four major lucidenic acids: A, B, C, and N. chemfaces.comresearchgate.net The integration of a fraction collector with the HPLC system is crucial for efficiently isolating the target compounds. lcms.cz The selection of an appropriate stationary phase, such as reversed-phase materials, is a key aspect of developing a successful semi-preparative method. hamiltoncompany.com

Other Advanced Separation and Purification Methods

Beyond standard chromatographic techniques, other advanced methods are utilized for the comprehensive analysis and purification of this compound.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. mdpi.com An LC-MS/MS method using a multiple reaction monitoring (MRM) mode has been developed for the simultaneous determination of eight bioactive compounds, including this compound, in under 12 minutes. mdpi.com This method demonstrated high sensitivity and is particularly suitable for analyzing complex matrices. mdpi.com In this method, this compound showed high sensitivity in the negative ionization mode. mdpi.com

Column chromatography is another fundamental purification technique often used in the initial stages of separation. biosynth.com While specific details for this compound are part of broader triterpenoid purification schemes, it is a common step to fractionate crude extracts before proceeding to more refined techniques like HPLC.

Analytical and Quantification Techniques for Lucidenic Acid a

Chromatographic Quantification Approaches

Chromatography is fundamental for separating lucidenic acid A from the complex matrix of natural extracts, which often contain numerous structurally similar triterpenoids.

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used method for both the qualitative fingerprinting and quantitative analysis of this compound in Ganoderma species. nih.govmdpi.com This technique allows for the simultaneous monitoring of chromatograms at multiple wavelengths, which is particularly useful for identifying compounds based on their UV absorption spectra.

In a typical analysis, a reversed-phase C18 column is employed for separation. mdpi.comresearchgate.net The mobile phase often consists of a gradient mixture of an acidified aqueous solution (e.g., water with acetic or formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.commdpi.com The detection wavelength is commonly set at 254 nm, a wavelength where this compound and other related ganoderic acids exhibit significant absorbance. researchgate.netgoogle.com

Research has demonstrated the utility of HPLC-DAD for establishing chemical fingerprints of G. lucidum extracts, where this compound serves as a key marker compound to differentiate between various samples and assess quality. mdpi.comsemanticscholar.org Validation studies for HPLC-DAD methods have confirmed good linearity, with correlation coefficients (r²) consistently above 0.999. nih.gov The limit of detection (LOD) and limit of quantitation (LOQ) for this compound and co-eluting ganoderic acid A have been reported to be as low as 0.34 µg/mL and 1.01 µg/mL, respectively. nih.gov This method's robustness, precision, and accuracy make it suitable for routine quality control. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.2% Acetic Acid) | mdpi.com |

| Flow Rate | 1.0 mL/min | mdpi.comresearchgate.net |

| Detection Wavelength | 254 nm | researchgate.netgoogle.com |

| Column Temperature | 30 °C | mdpi.com |

For higher sensitivity and selectivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is particularly powerful for quantifying low levels of this compound in complex biological matrices. mdpi.commaxapress.com The analysis is typically performed using an electrospray ionization (ESI) source, and this compound shows a strong response in negative ionization mode. mdpi.com

The Multiple Reaction Monitoring (MRM) mode is employed for quantification, providing excellent specificity by monitoring a particular precursor ion to product ion transition. mdpi.com For this compound, a common transition would be from its deprotonated molecular ion [M-H]⁻. nih.gov This targeted approach minimizes matrix interference and allows for accurate quantification even when chromatographic separation from other isomers is incomplete. mdpi.com LC-MS/MS methods have been successfully developed for the simultaneous determination of this compound along with other bioactive compounds like ganoderic acids and nucleosides in G. lucidum and its preparations. mdpi.commaxapress.com The high sensitivity of this method yields very low limits of detection, often in the nanogram per milliliter (ng/mL) range. mdpi.com

| Parameter | Condition | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | mdpi.commaxapress.com |

| Scan Mode | Multiple Reaction Monitoring (MRM) | mdpi.com |

| Precursor Ion [M-H]⁻ (m/z) | 457.3 | nih.gov |

| Chromatographic System | UPLC/HPLC with C18 column | maxapress.comfrontiersin.org |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1-0.2% Formic Acid | mdpi.comfrontiersin.org |

Untargeted metabolomics, utilizing high-resolution mass spectrometry such as UPLC-Q-Orbitrap-MS, provides a comprehensive overview of the metabolite profile of G. lucidum, including the identification of this compound and its isomers. frontiersin.orgresearchgate.net This approach is not aimed at quantifying a single compound but rather at comparing the relative abundance of hundreds to thousands of metabolites between different samples. frontiersin.orgnih.gov

In these studies, lucidenic acids are frequently identified as part of the broader class of triterpenoids. frontiersin.orgnih.govmdpi.com By applying multivariate statistical analyses like Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), researchers can identify key metabolites, including specific lucidenic acids, that differentiate between various G. lucidum strains or growth conditions. frontiersin.orgresearchgate.net For example, untargeted metabolomics revealed that certain cultivated strains of G. lucidum had higher concentrations of six different lucidenic acids compared to a mutated variety. frontiersin.orgresearchgate.netnih.gov This powerful discovery tool helps in understanding the metabolic diversity and can guide the selection of strains with desirable chemical profiles. frontiersin.org

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

Spectroscopic Analytical Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound and can also be adapted for quantification.

UV-Vis spectroscopy is a straightforward and accessible technique used for the preliminary identification and quantification of triterpenoids. This compound, like other ganoderic acids, possesses a heteroannular diene system which results in a characteristic UV absorption maximum. nih.gov The UV spectrum of this compound in ethanol (B145695) shows a maximum absorption (λmax) at approximately 254 nm. google.comnih.gov This property is the basis for its detection in HPLC-DAD systems. While not as specific as mass spectrometry, UV-Vis spectroscopy can be combined with chemometric techniques, such as convolutional neural networks, for rapid monitoring and quantification of ganoderic acids, including this compound, during extraction processes. scribd.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of this compound. tandfonline.comchemfaces.com

¹H-NMR (Proton NMR) provides detailed information about the hydrogen atoms in the molecule. The ¹H-NMR spectrum of this compound shows characteristic signals, including a doublet of doublets for the proton at the C-7 position (H-7) bearing a hydroxyl group, which appears around δ 4.85 ppm. tandfonline.comresearchgate.net Other key signals include those for the numerous methyl groups present in the tetracyclic triterpenoid (B12794562) core. tandfonline.com

¹³C-NMR provides information on the carbon skeleton. The spectrum of this compound confirms the presence of 27 carbon atoms, including signals for three ketone carbonyls (C-3, C-11, C-15) and a carboxylic acid carbonyl (C-24). tandfonline.com

2D-NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure.

These spectroscopic data are crucial for confirming the identity of isolated this compound and for distinguishing it from its many structurally related isomers found in Ganoderma. tandfonline.comtandfonline.com

| Position | ¹H-NMR Signal | ¹³C-NMR Signal | Reference |

|---|---|---|---|

| 7 (CH-OH) | ~4.86 (dd) | ~75.0 | tandfonline.com |

| 3 (C=O) | - | ~217.0 | tandfonline.com |

| 11 (C=O) | - | ~205.0 | tandfonline.com |

| 15 (C=O) | - | ~209.0 | tandfonline.com |

| 24 (COOH) | - | ~178.3 | tandfonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Method Validation Parameters for Bioanalytical Applications

The validation of bioanalytical methods is crucial to ensure the reliability, reproducibility, and accuracy of quantitative data for analytes in biological matrices. au.dkrrml.ro Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international bodies such as the International Council for Harmonisation (ICH) provide guidelines that outline the essential parameters for validating bioanalytical methods, such as those used for quantifying this compound in preclinical and clinical studies. au.dkrrml.romedvalley.cn These methods, predominantly based on High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) or Tandem Mass Spectrometry (LC-MS/MS), must undergo a rigorous validation process. researchgate.netnih.govnih.gov

The validation process establishes the performance characteristics of the analytical method, ensuring it is suitable for its intended purpose. rrml.ro Key parameters that are evaluated include selectivity, accuracy, precision, sensitivity, linearity, recovery, and stability. au.dk

Selectivity and Specificity: Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous compounds in the matrix, or concomitant medications. au.dk For methods like LC-MS/MS, this is often achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which provides high specificity. nih.gov For example, a study developing an LC-MS/MS method for the simultaneous analysis of eight bioactive compounds, including this compound, utilized MRM to ensure selective detection and quantification. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the mean test results to the true concentration of the analyte, while precision measures the degree of agreement among a series of individual measurements. au.dk Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. au.dk For bioanalytical methods, the acceptance criterion for accuracy is typically within ±15% of the nominal value (or ±20% at the lower limit of quantification), and the precision, measured as the relative standard deviation (RSD), should not exceed 15% (or 20% at the LLOQ). au.dk In a validated HPLC-DAD method for 14 triterpenes including this compound, the intra-day accuracy and precision ranged from 95.38%–102.19% and 0.81%–3.20% (RSD), respectively. nih.govmdpi.com The inter-day accuracy and precision for the same group of compounds were reported to be between 96.63%–103.09% and 0.43%–3.67% (RSD). nih.govmdpi.com

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. A linear relationship is typically evaluated by a least-squares regression analysis of the calibration curve. The correlation coefficient (r²) is expected to be close to 1.0. An HPLC-DAD method reported a linear range of 7.5–180 µg/mL with r² > 0.999 for a group of 14 triterpenoids including this compound. nih.govmdpi.com A separate LC-MS/MS method for eight compounds, including this compound, demonstrated good linearity with an r² > 0.9935. nih.gov

Sensitivity (LOD and LOQ): The sensitivity of a bioanalytical method is determined by the Limit of Detection (LOD) and the Lower Limit of Quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LLOQ is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable accuracy and precision. nih.gov For a set of 14 triterpenoids including this compound, the LOD and LOQ values determined by HPLC-DAD were reported to be in the range of 0.34–1.41 µg/mL and 1.01–4.23 µg/mL, respectively. nih.govmdpi.com An LC-MS/MS method analyzing this compound among other compounds reported a highly sensitive LOD of 0.29 ng/mL for the combined analytes. nih.gov

Recovery: The extraction recovery of an analyte in an assay measures the efficiency of the sample preparation and extraction procedure. It compares the analytical response of an analyte extracted from a biological matrix with the response of a pure standard solution of the same concentration. A study validating an HPLC-DAD method for multiple triterpenoids, including this compound, found the recovery for each compound to be between 97.09% and 100.79%. nih.govmdpi.com Another LC-MS/MS method reported an analyte recovery range of 85.07% to 97.50%. nih.gov

The following table summarizes the validation parameters from studies that included the analysis of this compound.

Table 1: Summary of Method Validation Parameters for the Quantification of this compound

| Parameter | Method | Validation Results | Reference |

| Linearity (r²) | HPLC-DAD | > 0.999¹ | nih.gov, mdpi.com |

| LC-MS/MS | > 0.9935² | nih.gov | |

| Range | HPLC-DAD | 7.5–180 µg/mL¹ | nih.gov, mdpi.com |

| LOD | HPLC-DAD | 0.34–1.41 µg/mL¹ | nih.gov, mdpi.com |

| LC-MS/MS | 0.29 ng/mL² | nih.gov | |

| LOQ | HPLC-DAD | 1.01–4.23 µg/mL¹ | nih.gov, mdpi.com |

| Accuracy (Intra-day) | HPLC-DAD | 95.38%–102.19%¹ | nih.gov, mdpi.com |

| Accuracy (Inter-day) | HPLC-DAD | 96.63%–103.09%¹ | nih.gov, mdpi.com |

| Precision (RSD, Intra-day) | HPLC-DAD | 0.81%–3.20%¹ | nih.gov, mdpi.com |

| HPLC-MSⁿ | < 2.88%³ | nih.gov | |

| Precision (RSD, Inter-day) | HPLC-DAD | 0.43%–3.67%¹ | nih.gov, mdpi.com |

| Recovery | HPLC-DAD | 97.09%–100.79%¹ | nih.gov, mdpi.com |

| LC-MS/MS | 85.07%–97.50%² | nih.gov | |

| Stability (Sample Solution) | HPLC-MSⁿ | Stable for 24 hours (RSD < 2.71%)³ | nih.gov |

| ¹ Data represents the range reported for 14 triterpenoids, including this compound. | |||

| ² Data reported for a method analyzing 8 compounds, including this compound. | |||

| ³ Data represents the range for common peaks in a fingerprint analysis which identified this compound as a marker. |

Mechanistic Investigations of Biological Activities of Lucidenic Acid a

Anticancer Research

Lucidenic acid A has been the subject of various anticancer research studies, demonstrating its potential to affect cancer cell viability, induce programmed cell death, and inhibit metastasis.

Modulation of Cellular Viability and Proliferation in Carcinoma and Leukemia Cell Lines

This compound has shown cytotoxic effects against a range of cancer cell lines. encyclopedia.pub It has been found to decrease the viability of PC-3 prostate cancer cells. encyclopedia.pubmdpi.com In studies involving leukemia, this compound reduced the viability of HL-60 leukemia cells. encyclopedia.pubmdpi.com Furthermore, it has demonstrated cytotoxic effects against various other cancer cell lines, including COLO205 and HCT-116 colon cancer cells, HepG2 hepatoma cells, KB epidermal carcinoma cells, and P388 leukemia cells. encyclopedia.pubmdpi.com

The concentration of a substance that is required to inhibit the growth of cells by 50%, known as the IC50 value, is a standard measure of cytotoxicity. The IC50 values for this compound have been determined for several cell lines. For instance, in PC-3 prostatic cancer cells, the IC50 was 35.0 ± 4.1 μM. encyclopedia.pubmdpi.com In HL-60 leukemia cells, the IC50 was 142 μM after 24 hours of incubation and 61 μM after 72 hours. encyclopedia.pubmdpi.com For COLO205, HCT-116, and HepG2 cells, the IC50 values after 72 hours of treatment were 154 μM, 428 μM, and 183 μM, respectively. encyclopedia.pubmdpi.com Additionally, it has been shown to be cytotoxic to HepG2, HepG2 2.2.15', and P388 cancer cells with IC50 values of 0.164, 0.205, and 17 nM, respectively. caymanchem.com

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (μM) |

|---|---|---|---|

| PC-3 | Prostate Cancer | Not Specified | 35.0 ± 4.1 |

| HL-60 | Leukemia | 24 | 142 |

| HL-60 | Leukemia | 72 | 61 |

| COLO205 | Colon Cancer | 72 | 154 |

| HCT-116 | Colon Cancer | 72 | 428 |

| HepG2 | Hepatoma | 72 | 183 |

| HepG2 | Hepatoma | Not Specified | 0.164 |

| HepG2 2.2.15' | Hepatoma | Not Specified | 0.205 |

| P388 | Leukemia | Not Specified | 0.017 |

Induction of Apoptosis Pathways

The anticancer effects of lucidenic acids are also attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. encyclopedia.pubmdpi.com While much of the detailed mechanistic work on apoptosis has been conducted on lucidenic acid B, these studies provide a framework for understanding the potential actions of this compound. mdpi.comnih.govmedchemexpress.comtebubio.com

Studies on lucidenic acid B have demonstrated that it can induce apoptosis through the activation of a cascade of enzymes called caspases. mdpi.comnih.govmedchemexpress.comtebubio.com Specifically, the activation of caspase-9 and caspase-3 has been observed, which subsequently leads to the cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.comnih.govmedchemexpress.comtebubio.com The cleavage of PARP is a critical step in the execution of apoptosis. nih.govchemfaces.com

The induction of apoptosis by lucidenic acid B in human leukemia cells (HL-60) has been shown to occur via a mitochondria-mediated pathway. nih.govchemfaces.comacs.org This process involves the loss of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytoplasm. nih.govacs.org The release of cytochrome c is a key event that triggers the activation of the caspase cascade, leading to apoptosis. nih.govacs.org Furthermore, treatment with lucidenic acid B has been shown to alter the expression ratio of pro- and anti-apoptotic members of the Bcl-2 family of proteins, which are crucial regulators of the mitochondrial apoptotic pathway. nih.govchemfaces.com

Caspase Activation (Caspase-9, Caspase-3) and PARP Cleavage

Anti-Invasion and Anti-Metastatic Effects

This compound has demonstrated the potential to inhibit cancer cell invasion, a critical step in the metastatic process. encyclopedia.pubmdpi.com In one study, a 24-hour incubation with 50 µM of this compound inhibited the invasion of HepG2 liver cancer cells without affecting their viability. encyclopedia.pubmdpi.comnih.gov This anti-invasive effect is thought to be associated with the inhibition of matrix metallopeptidase 9 (MMP-9). encyclopedia.pubmdpi.comnih.gov MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. acs.org this compound has been shown to inhibit the increase in MMP-2 and MMP-9 activity induced by phorbol (B1677699) 12-myristate 13-acetate (PMA) in HepG2 cells. caymanchem.com Furthermore, molecular docking studies have suggested that this compound can bind to matrix metalloproteinases. mdpi.com

Matrix Metalloproteinase (MMP) Activity Modulation (e.g., MMP-9, MMP-2)

This compound has been identified as a modulator of matrix metalloproteinase (MMP) activity, particularly MMP-9 and MMP-2, which are key enzymes involved in the degradation of the extracellular matrix and play a crucial role in cancer cell invasion and metastasis.

In studies using human hepatoma (HepG2) cells, this compound was shown to inhibit the activity of MMP-9 and MMP-2. caymanchem.comresearchgate.net When these cells were stimulated with phorbol-12-myristate-13-acetate (PMA), a known inducer of MMP expression, a significant increase in MMP-9 activity was observed. researchgate.netresearchgate.netnih.gov However, co-treatment with this compound suppressed this PMA-induced MMP-9 activity in a dose-dependent manner. researchgate.netresearchgate.net Similarly, this compound was found to inhibit increases in both MMP-2 and MMP-9 activity induced by PMA in HepG2 cells. caymanchem.com This anti-invasive effect is significant as the degradation of type IV collagen, a major component of the basement membrane, by MMP-2 and MMP-9 is a critical step in cancer cell invasion. researchgate.net

The inhibitory effect of this compound on MMP-9 is believed to be at the transcriptional level. doi.org Research on the closely related lucidenic acid B (LAB) has provided further insight, suggesting that the suppression of MMP-9 expression is a common mechanism for the anti-invasive properties of lucidenic acids. doi.orgpsu.eduoup.com

Table 1: Effect of this compound on MMP Activity in HepG2 Cells

| Treatment | Effect on MMP-9 Activity | Effect on MMP-2 Activity | Reference |

|---|---|---|---|

| This compound + PMA | Inhibited PMA-induced increase in activity | Inhibited PMA-induced increase in activity | caymanchem.com |

| Lucidenic Acids A, B, C, and N + PMA | Suppressed PMA-induced activity in a dose-dependent manner | No significant effect from PMA or lucidenic acids | researchgate.netresearchgate.netnih.gov |

MAPK/ERK Signal Transduction Pathway Interference

The anti-invasive effects of lucidenic acids are closely linked to their ability to interfere with the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signal transduction pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is often associated with cancer.

Studies on lucidenic acid B (LAB), a structurally similar compound, have demonstrated that it inhibits the PMA-induced invasion of human hepatoma cells by inactivating the MAPK/ERK signaling pathway. doi.orgpsu.eduresearchgate.netresearchgate.netnih.gov Specifically, LAB was found to suppress the phosphorylation of ERK1/2, a key step in the activation of this pathway. doi.orgpsu.eduresearchgate.net The inhibition of ERK1/2 phosphorylation leads to the downregulation of MMP-9 expression, thereby reducing the invasive potential of cancer cells. doi.orgpsu.eduresearchgate.net

Furthermore, the combination of LAB with MEK inhibitors (PD98059 and U0126), which specifically target the MAPK/ERK pathway, resulted in a synergistic reduction of MMP-9 expression and cell invasion. doi.orgpsu.eduresearchgate.net This provides strong evidence for the direct involvement of the MAPK/ERK pathway in the anti-invasive mechanism of lucidenic acids. doi.orgpsu.eduresearchgate.net The proposed mechanism suggests that by inhibiting the phosphorylation of ERK1/2, lucidenic acids can effectively block the downstream signaling cascade that leads to MMP-9 gene expression. doi.org

Transcription Factor (NF-κB, AP-1) Modulation

Lucidenic acids have been shown to modulate the activity of key transcription factors, namely nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). doi.orgpsu.eduresearchgate.net These transcription factors are crucial in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and invasion, including MMP-9. psu.edunih.gov

In human hepatoma cells, lucidenic acid B (LAB) was observed to strongly inhibit PMA-stimulated NF-κB and AP-1 DNA-binding activities in a dose-dependent manner. doi.orgpsu.eduresearchgate.net This inhibition of DNA-binding activity prevents these transcription factors from initiating the transcription of their target genes, such as MMP-9. doi.orgpsu.edu

The mechanism of NF-κB inhibition by LAB involves the enhancement of IκBα protein expression and the inhibition of IκB kinase activity. doi.orgencyclopedia.pub IκBα is an inhibitory protein that sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus. By stabilizing IκBα, lucidenic acid B effectively keeps NF-κB in an inactive state.

Furthermore, LAB treatment led to a dose-dependent decrease in the nuclear protein levels of c-Jun and c-Fos, which are components of the AP-1 transcription factor. psu.eduresearchgate.net The regulation of both NF-κB and AP-1 is downstream of the MAPK/ERK pathway, indicating a comprehensive mechanism by which lucidenic acids exert their anti-invasive effects. psu.eduspandidos-publications.com By targeting both the upstream signaling pathway (MAPK/ERK) and the downstream transcription factors (NF-κB and AP-1), lucidenic acids effectively suppress MMP-9 expression and, consequently, cancer cell invasion. doi.org

Inhibition of Eukaryotic DNA Polymerases

Research has demonstrated that certain lucidenic acids possess inhibitory activity against eukaryotic DNA polymerases. nih.govnih.govcapes.gov.brresearchgate.net Specifically, lucidenic acid O has been identified as an inhibitor of these crucial enzymes. nih.govnih.gov

In one study, new terpenes isolated from Ganoderma lucidum, including lucidenic acid O and lucidenic lactone, were found to prevent the activities of both calf DNA polymerase alpha and rat DNA polymerase beta. nih.govresearchgate.net Notably, these compounds did not affect the activities of prokaryotic DNA polymerases or other DNA metabolic enzymes like T7 RNA polymerase and deoxyribonuclease I, suggesting a selective inhibition of eukaryotic polymerases. nih.govresearchgate.net

The selective inhibition of eukaryotic DNA polymerases is a significant finding, as these enzymes are essential for DNA replication and repair in eukaryotic cells. By targeting these enzymes, compounds like lucidenic acid O could potentially interfere with the proliferation of cancer cells.

Investigation in In Vitro Cellular Models

The anti-cancer effects of this compound have been extensively investigated in various in vitro cellular models. researchgate.netmdpi.com These studies have primarily focused on its cytotoxic and anti-invasive properties against different cancer cell lines.

This compound has demonstrated cytotoxic effects against a range of cancer cells. For instance, it decreased the viability of PC-3 prostate cancer cells and HL-60 leukemia cells. encyclopedia.pubmdpi.com It also induced cytotoxic effects in COLO205 colon cancer and HepG2 hepatoma cells. encyclopedia.pubmdpi.com In HepG2, HepG2 2.2.15', and P388 cancer cells, this compound showed cytotoxicity with IC50 values of 0.164, 0.205, and 17 nM, respectively. caymanchem.com

Beyond cytotoxicity, a significant focus of in vitro research has been on the anti-invasive potential of this compound. mdpi.com In studies using human hepatoma HepG2 cells, this compound, along with lucidenic acids B, C, and N, was found to inhibit cell invasion without affecting cell viability at a concentration of 50 µM. nih.govmdpi.com This anti-invasive effect is linked to the inhibition of MMP-9 activity. nih.govmdpi.com

Table 2: In Vitro Cytotoxicity of this compound on Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

|---|---|---|---|---|

| PC-3 | Prostate Cancer | 35.0 ± 4.1 | Not specified | encyclopedia.pubmdpi.com |

| HL-60 | Leukemia | 61 | 72 | encyclopedia.pubmdpi.com |

| HL-60 | Leukemia | 142 | 24 | encyclopedia.pubmdpi.com |

| COLO205 | Colon Cancer | 154 | 72 | encyclopedia.pubmdpi.com |

| HCT-116 | Colon Cancer | 428 | 72 | mdpi.com |

| HepG2 | Hepatoma | 183 | 72 | encyclopedia.pubmdpi.com |

| HepG2 | Hepatoma | 0.164 nM | Not specified | caymanchem.com |

| HepG2 2.2.15' | Hepatoma | 0.205 nM | Not specified | caymanchem.com |

| P388 | Leukemia | 17 nM | Not specified | caymanchem.com |

Preclinical In Vivo Animal Model Studies (e.g., Xenograft Models)

While in vitro studies have provided a strong foundation for the anti-cancer potential of lucidenic acids, the investigation in preclinical in vivo animal models is still an emerging area of research. researchgate.netmdpi.com The low toxicity of lucidenic acids against normal cells makes them promising candidates for in vivo studies, such as those using xenograft mouse models. mdpi.com

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard method for evaluating the efficacy of potential anti-cancer agents in a living organism. Triterpene extracts from Ganoderma lucidum, which contain lucidenic acids, have been shown to suppress tumor growth in a xenograft model of colon cancer. oatext.comnih.gov In one study, daily intraperitoneal injections of a buffered triterpene extract significantly suppressed the growth of HT-29 human colon cancer tumors in mice. oatext.com

Another study using a xenograft mouse model for Epstein-Barr virus-associated gastric carcinoma found that Ganoderma lucidum extracts could suppress tumor development. researchgate.netsemanticscholar.org These findings suggest that the anti-tumor effects observed in vitro may translate to an in vivo setting. However, further in vivo studies specifically focusing on purified this compound are needed to conclusively determine its preclinical efficacy and to validate the mechanisms of action observed in cellular models. mdpi.com

Anti-Inflammatory Research

This compound has been investigated for its anti-inflammatory properties. In an in vitro protein denaturation assay, this compound was shown to inhibit inflammation with an IC50 of 13 μg/mL. encyclopedia.pub

Research on other lucidenic acids and triterpenoids from Ganoderma lucidum provides a broader context for the anti-inflammatory potential of this class of compounds. Extracts rich in triterpenes have been shown to suppress the secretion of pro-inflammatory cytokines such as TNF-α and IL-6. researchgate.netnih.gov The anti-inflammatory effects of some Ganoderma triterpenes are linked to the blockade of the NF-κB signaling pathway and the inhibition of the phosphorylation of p38 in the MAPK pathway. nih.gov

In a mouse model of ear skin inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), the topical application of lucidenic acids A, D2, E2, and P inhibited skin inflammation. encyclopedia.pub This demonstrates an in vivo anti-inflammatory effect. The diverse pharmacological properties of lucidenic acids, including their anti-inflammatory and antioxidant activities, contribute to their potential as therapeutic agents. researchgate.net

Inhibition of Protein Denaturation

A key mechanism underlying inflammation is the denaturation of proteins. This compound has been shown to effectively inhibit protein denaturation, a process implicated in the perpetuation of inflammatory responses. researchgate.netencyclopedia.pubmdpi.com An in vitro study utilizing a protein denaturation assay demonstrated that this compound exhibited anti-inflammatory activity with a half-maximal inhibitory concentration (IC50) of 13 µg/mL. researchgate.netencyclopedia.pubmdpi.comnih.gov This finding highlights a specific molecular mechanism through which this compound may exert its anti-inflammatory effects.

Interactive Data Table: In Vitro Anti-inflammatory Activity of this compound

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| This compound | Protein Denaturation Inhibition | 13 µg/mL | researchgate.netencyclopedia.pubmdpi.comnih.gov |

Investigation in In Vitro Cellular Models

The anti-inflammatory properties of this compound have been further investigated using in vitro cellular models, most notably the murine macrophage cell line RAW264.7. researchgate.netencyclopedia.pubmdpi.com While studies often focus on extracts containing a mixture of lucidenic acids, the findings are indicative of the potential role of individual components like this compound. researchgate.netencyclopedia.pubmdpi.com For example, G. lucidum extracts containing lucidenic acids have been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW264.7 cells. researchgate.netencyclopedia.pubmdpi.com Furthermore, this compound has been reported to activate the immune response in murine macrophages through the TLR4/MyD88 signaling pathway. e-ijep.co.in

Preclinical In Vivo Animal Model Studies

The anti-inflammatory efficacy of this compound has been validated in preclinical in vivo animal models. In a study using a mouse model of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear skin inflammation, topical application of this compound significantly inhibited inflammation. researchgate.netencyclopedia.pubmdpi.com The inhibitory dose 50 (ID50) value for this compound was reported to be 0.07 mg/ear, demonstrating its potent anti-inflammatory effect in a living organism. researchgate.netencyclopedia.pubmdpi.com This in vivo evidence further supports the therapeutic potential of this compound for inflammatory skin conditions.

Interactive Data Table: In Vivo Anti-inflammatory Activity of Lucidenic Acids

| Compound | Animal Model | ID50 Value (mg/ear) | Reference |

|---|---|---|---|

| This compound | TPA-induced mouse ear skin inflammation | 0.07 | researchgate.netencyclopedia.pubmdpi.com |

| Lucidenic Acid D2 | TPA-induced mouse ear skin inflammation | 0.11 | researchgate.netencyclopedia.pubmdpi.com |

| Lucidenic Acid E2 | TPA-induced mouse ear skin inflammation | 0.11 | researchgate.netencyclopedia.pubmdpi.com |

| Lucidenic Acid P | TPA-induced mouse ear skin inflammation | 0.29 | researchgate.netencyclopedia.pubmdpi.com |

Antioxidant Research

In addition to its anti-inflammatory activities, this compound has been investigated for its antioxidant potential, which is often closely linked to its anti-inflammatory effects. nih.govresearchgate.netfrontiersin.org

Suppression of Oxidative Stress Markers

Research on Ganoderma lucidum extracts, rich in triterpenoids including lucidenic acids, has demonstrated the ability to suppress oxidative stress. encyclopedia.pubmdpi.com These extracts have been shown to be effective in scavenging free radicals and reducing markers of oxidative damage. scielo.org.mx While direct studies on this compound's effect on specific oxidative stress markers are part of this broader research, the antioxidant properties of the extracts suggest a contributing role for this compound. encyclopedia.pubmdpi.com

Protection Against Lipid Peroxidation

Lipid peroxidation is a key indicator of oxidative damage to cells. Extracts from G. lucidum have been shown to protect against lipid peroxidation. encyclopedia.pubmdpi.comscielo.org.mx A study using a thiobarbituric acid reactive substances (TBARS) assay showed that a fraction of G. lucidum extract containing ganoderic acids, lucidenic acid B, and ganodermanontriol (B1230169) had the highest protective effect against lipid peroxidation in rat liver mitochondria. encyclopedia.pubmdpi.com Although this study did not isolate the effect of this compound, it points towards the potential of the lucidenic acid class of compounds to mitigate oxidative damage by preventing lipid peroxidation.

Antiviral Research

This compound has been identified as a potential inhibitor of viral entry, a critical first step in the infection cycle of many viruses. biorxiv.orgnih.gov Research has focused on its ability to interfere with the mechanisms that allow viruses to attach to and penetrate host cells.

Interference with Viral Entry Mechanisms

The primary mechanism by which this compound is thought to exert its antiviral effects is by blocking the entry of viruses into host cells. nih.gov This is a crucial step for viral replication, and its inhibition can prevent infection. biorxiv.org Studies have shown that this compound can interfere with the binding of viral proteins to host cell receptors, a key interaction for viral attachment. nih.govnews-medical.net By disrupting this binding, this compound effectively prevents the virus from gaining entry into the cell. nih.gov Molecular dynamics simulations have further supported this, showing that the presence of this compound can destabilize the complex formed between the viral spike protein and the host cell receptor. nih.govnews-medical.net

Specific Interaction with Host Receptors (e.g., hACE2)

A significant focus of antiviral research on this compound has been its interaction with the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govnews-medical.net The hACE2 receptor is a key entry point for the SARS-CoV-2 virus, the causative agent of COVID-19. nih.gov

Molecular docking studies have revealed that this compound has a strong binding affinity for the hACE2 receptor. mdpi.comencyclopedia.pub Specifically, it is proposed to form hydrogen bonds with key amino acid residues of hACE2, including Gln96, Asn33, and Lys26. mdpi.comresearchgate.net This interaction is believed to inhibit the binding of the SARS-CoV-2 spike protein to the hACE2 receptor. nih.govnews-medical.net

In vitro studies have provided further evidence for this mechanism. A fluorescence resonance energy transfer (FRET) assay demonstrated that this compound inhibits hACE2 activity with a half-maximal inhibitory concentration (IC50) of 2 μmol/mL. nih.govmdpi.com This suggests that by binding to hACE2, this compound can effectively block the entry of SARS-CoV-2 and its variants, including Omicron, into host cells. nih.govnews-medical.net

| Parameter | Value | Assay |

| hACE2 Inhibition (IC50) | 2 μmol/mL | Fluorescence Resonance Energy Transfer (FRET) |

| Data on the in vitro inhibitory effect of this compound on hACE2 binding activity. nih.govmdpi.com |

Anti-Hyperglycemic Research

This compound and related compounds have been investigated for their potential anti-hyperglycemic effects, primarily through the inhibition of key enzymes involved in carbohydrate metabolism and insulin (B600854) signaling. mdpi.comresearchgate.net

Enzyme Inhibition (α-Glucosidase, Maltase, Sucrase)

The inhibition of carbohydrate-digesting enzymes such as α-glucosidase, maltase, and sucrase is a recognized strategy for managing blood glucose levels. ajol.info These enzymes are responsible for breaking down complex carbohydrates into simpler sugars that can be absorbed into the bloodstream. ajol.info

While direct inhibitory data for this compound on these specific enzymes is not extensively detailed in the provided context, studies on related lucidenic acids, such as E and Q, have shown promising results. mdpi.comencyclopedia.pub For instance, lucidenic acids E and Q inhibited α-glucosidase with IC50 values of 32.5 and 60.1 μM, respectively. mdpi.comencyclopedia.pub They also demonstrated inhibitory activity against maltase, with IC50 values of 16.9 and 51 μM. mdpi.comencyclopedia.pub Furthermore, lucidenic acid Q was found to inhibit sucrase with an IC50 of 69.1 μM. mdpi.comencyclopedia.pub A hydroalcoholic extract containing this compound showed competitive inhibition of α-glucosidase and mixed competitive inhibition of α-amylase. nih.gov

Inhibitory Activity of Related Lucidenic Acids on Carbohydrate-Digesting Enzymes

| Compound | Enzyme | IC50 (μM) |

| Lucidenic Acid E | α-Glucosidase | 32.5 |

| Lucidenic Acid Q | α-Glucosidase | 60.1 |

| Lucidenic Acid E | Maltase | 16.9 |

| Lucidenic Acid Q | Maltase | 51 |

| Lucidenic Acid Q | Sucrase | 69.1 |

| This table presents the half-maximal inhibitory concentrations (IC50) of lucidenic acids E and Q against various carbohydrate-digesting enzymes. mdpi.comencyclopedia.pub |

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin signaling pathway. researchgate.netfrontiersin.org Inhibition of PTP1B is considered a promising therapeutic strategy for type 2 diabetes and obesity. researchgate.netnih.gov

Research has indicated that certain lucidenic acids possess PTP1B inhibitory activity. mdpi.comresearchgate.net Specifically, lucidenic acids H and E have been shown to inhibit PTP1B in a concentration range of 7.6–41.9 μM. mdpi.comencyclopedia.pub While direct kinetic data for this compound is not provided, the activity of these closely related compounds suggests a potential mechanism for anti-hyperglycemic effects within this class of molecules. sci-hub.se

Anti-Hyperlipidemic Research

Preliminary research suggests that this compound may have a role in managing hyperlipidemia. researchgate.netnih.govnih.gov One study has proposed this compound as a component associated with the anti-hyperlipidemic effect of a traditional Chinese medicine known as Fu-Ling-Pi. researchgate.net Further investigation is needed to fully elucidate the specific mechanisms by which this compound may influence lipid metabolism.

Inhibition of Lipid Accumulation in Cellular Models (e.g., HepG2 cells)

This compound has been identified as a potential agent for managing hyperlipidemia, a condition characterized by abnormally elevated levels of lipids in the blood. mdpi.comencyclopedia.pub While direct mechanistic studies on this compound's effect on lipid accumulation in human liver cancer (HepG2) cells are limited, research on closely related lucidenic acids and their derivatives provides significant insights into the probable pathways.

A derivative of lucidenic acid, butyl lucidenate N, has been shown to inhibit the formation of fat cells (adipogenesis) in 3T3-L1 cells. mdpi.comencyclopedia.pub This inhibition is achieved by downregulating the gene expression of key proteins involved in lipid synthesis:

Sterol Regulatory Element-Binding Protein-1c (SREBP-1c): A master transcription factor that regulates genes required for fatty acid and triglyceride synthesis. mdpi.comencyclopedia.pub

Fatty Acid Synthase (FAS): A crucial enzyme in the de novo synthesis of fatty acids. mdpi.comencyclopedia.pub

Acetyl-CoA Carboxylase (ACC): An enzyme that catalyzes the committed step in fatty acid synthesis. mdpi.com

By suppressing these critical components of the lipogenic pathway, lucidenic acid derivatives effectively reduce lipid accumulation. mdpi.comencyclopedia.pub For instance, lucidenic acid N was found to decrease triglyceride accumulation in preadipocytes. mdpi.comencyclopedia.pub Given the structural similarity and shared biological activities within the lucidenic acid family, it is plausible that this compound employs a similar mechanism to inhibit lipid accumulation in hepatic cells like HepG2. Further research has pointed to this compound as a likely contributor to the anti-hyperlipidemic effects observed in certain traditional medicines. mdpi.comencyclopedia.pub

Table 1: Putative Mechanistic Targets of Lucidenic Acids in Inhibiting Lipid Accumulation

| Target Protein | Function in Lipid Metabolism | Observed Effect by Lucidenic Acid Derivatives | Reference |

|---|---|---|---|

| SREBP-1c | Master regulator of lipogenic gene expression | Downregulation of gene expression | mdpi.comencyclopedia.pub |

| FAS | Key enzyme in fatty acid synthesis | Downregulation of gene expression | mdpi.comencyclopedia.pub |

| ACC | Catalyzes the rate-limiting step in fatty acid synthesis | Downregulation of gene expression | mdpi.com |

Neuroprotective Activity Studies

This compound has demonstrated notable neuroprotective potential, primarily through its inhibitory action on acetylcholinesterase (AChE). mdpi.comexplorationpub.com AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). In neurodegenerative conditions such as Alzheimer's disease, there is a decline in cholinergic neurotransmitters. mdpi.comresearchgate.net By inhibiting AChE, this compound can increase the levels and duration of acetylcholine in the central nervous system, thereby enhancing cholinergic transmission, which is crucial for cognitive functions like memory and learning. mdpi.comresearchgate.net

In vitro studies have quantified the inhibitory potency of this compound against AChE. One study reported an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity) of 24.04 ± 3.46 μM. mdpi.comexplorationpub.com Another study found a similar IC₅₀ value of 54.5 μM. mdpi.com This inhibitory activity positions this compound as a compound of interest for further investigation in the context of neurodegenerative disease therapeutics.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound

| Compound | Target Enzyme | IC₅₀ Value (μM) | Reference |

|---|---|---|---|

| This compound | Acetylcholinesterase | 24.04 ± 3.46 | mdpi.comexplorationpub.com |

| This compound | Acetylcholinesterase | 54.5 | mdpi.com |

Immunomodulatory Activity Studies

The immunomodulatory effects of this compound appear to be context-dependent, with research indicating both immunostimulatory and anti-inflammatory properties.

Immunostimulatory Effects: In studies using human monocytic THP-1 cells, this compound has been identified as a modulator of the mitogen-activated protein kinase (MAPK) signaling pathways, specifically p38 and c-Jun N-terminal kinase (JNK). chemfaces.comnih.gov It was shown to enhance the immune response induced by lipopolysaccharide (LPS), a component of bacterial cell walls. The mechanism involves:

Enhancing p38 MAPK phosphorylation: This pathway is often associated with the production of pro-inflammatory cytokines. chemfaces.comnih.gov

This modulation leads to an increased production of Tumor Necrosis Factor-alpha (TNF-α), suggesting an immunostimulatory role that could enhance the body's response to pathogens. chemfaces.comnih.gov

Anti-inflammatory Effects: Conversely, other research highlights the anti-inflammatory potential of this compound. An in vitro study using a protein denaturation assay, which serves as a model for inflammation, demonstrated that this compound could inhibit inflammation with an IC₅₀ value of 13 μg/mL. mdpi.comencyclopedia.pubnih.gov Protein denaturation is a well-documented cause of inflammation, and the ability of this compound to prevent it underscores its anti-inflammatory capacity.

This dual activity suggests that this compound may act as a sophisticated immune regulator, capable of either stimulating or suppressing inflammatory responses depending on the specific cellular environment and stimuli.

Table 3: Summary of Immunomodulatory Mechanisms of this compound

| Activity | Cellular Model/Assay | Mechanism | Finding | Reference |

|---|---|---|---|---|

| Immunostimulatory | THP-1 monocytic cells | Modulation of MAPK pathways | Enhances LPS-induced p38 phosphorylation; Suppresses LPS-induced JNK phosphorylation | chemfaces.comnih.gov |

| Anti-inflammatory | Protein denaturation assay | Inhibition of protein denaturation | IC₅₀ of 13 μg/mL | mdpi.comencyclopedia.pubnih.gov |

Structure Activity Relationship Sar of Lucidenic Acid a and Analogues

Impact of Specific Functional Group Substitutions on Biological Properties

The tetracyclic core of lucidenic acids provides a scaffold for various functional groups, and their presence, position, and orientation are crucial determinants of biological activity. mdpi.com Key functional groups found in lucidenic acid A and its analogues include hydroxyl (–OH), keto (=O), and acetoxy (–OAc) groups, typically located at positions C-3, C-7, C-12, and C-15 of the lanostane (B1242432) skeleton. mdpi.com

Research indicates that the type of functional group at the C-3 position and the number and location of hydroxyl groups significantly influence the bioactivity of these triterpenoids. mdpi.com For instance, many of the more extensively studied lucidenic acids, such as A, B, C, and N, possess a hydroxyl group at the C-7 position and a keto group at the C-15 position. mdpi.comresearchgate.net This specific arrangement is thought to be important for their cytotoxic effects against various cancer cell lines. researchgate.net The antioxidant capacity of triterpenoids has also been linked to the number and position of hydroxyl groups on the carbon chain. researchgate.net

This compound, which has a hydroxyl group at C-7 and keto groups at C-3 and C-15, demonstrates significant cytotoxicity against several cancer cell lines. mdpi.comresearchgate.net In comparison, lucidenic acid B, which differs by having a hydroxyl group at C-3 instead of a keto group, also shows potent cytotoxic activity, in some cases more potent than this compound. mdpi.com Lucidenic acid C, however, is reported to be less potent than both A and B, suggesting that the specific combination and position of these oxygen-containing functional groups are finely tuned to determine the degree of cytotoxicity. mdpi.com

The anti-inflammatory properties are also sensitive to functional group substitutions. Tropical treatment with lucidenic acids A, D2, E2, and P showed significant inhibition of skin inflammation in mouse models, with this compound being one of the most potent. encyclopedia.pub These findings underscore the critical role that specific functional groups on the tetracyclic ring system play in the diverse biological properties of lucidenic acid analogues.

Table 1: Impact of Functional Group Substitutions on Cytotoxicity of Lucidenic Acids

| Compound | Key Functional Groups | Cell Line | Cytotoxicity (IC₅₀) | Reference |

|---|---|---|---|---|

| This compound | 3-keto, 7-OH, 15-keto | PC-3 (prostate) | 35.0 µM | mdpi.com |

| HL-60 (leukemia) | 61 µM (72h) | mdpi.comencyclopedia.pub | ||

| HepG2 (liver) | 183 µM | mdpi.comencyclopedia.pub | ||

| P388 (leukemia) | 17 nM | caymanchem.com | ||

| Lucidenic Acid B | 3-OH, 7-OH, 15-keto | HL-60 (leukemia) | 45.0 µM | mdpi.com |

| HepG2 (liver) | 112 µM | mdpi.com | ||

| Lucidenic Acid C | 3-OH, 7-OH, 12-OH, 15-keto | COLO205, HepG2, HL-60 | Less potent than A & B | mdpi.com |

| Lucidenic Acid N | 3-OAc, 7-OH, 15-keto | HL-60 (leukemia) | 64.5 µM | mdpi.com |

| HepG2 (liver) | 230 µM | mdpi.com |

Influence of Side Chain Modifications on Efficacy

The side chain attached to the tetracyclic lanostane skeleton is another critical element influencing the pharmacological efficacy of lucidenic acids. mdpi.com Lucidenic acids are characterized as C27 lanostane triterpenoids, possessing a carboxyl group in their side chain. mdpi.comfrontiersin.org This structural feature distinguishes them from other related compounds and contributes to their biological activities.

For example, lucidenic acid O possesses a unique exomethylene group on its side chain, a rare feature among these compounds. sci-hub.se The presence and configuration of double bonds within the side chain, as well as the position of the carboxyl group, are thought to affect how the molecule interacts with target proteins, thereby modulating its efficacy. mdpi.com

Comparative Analysis with Related Triterpenoids

This compound belongs to the broader class of lanostane triterpenoids isolated from Ganoderma species. mdpi.com A comparative analysis with its closest analogues—other lucidenic acids and the closely related ganoderic acids—reveals key structural differences that account for their varying biological profiles. mdpi.comnih.gov

Comparison with other Lucidenic Acids: As detailed in section 7.1, lucidenic acids A, B, C, N, and others share the same C27 lanostane skeleton but differ in the pattern of oxidation (hydroxyl, keto, or acetoxy groups) on the A, B, and D rings. mdpi.com Lucidenic acids A and B both show strong cytotoxicity, but the subtle change from a 3-keto group (in A) to a 3-hydroxyl group (in B) alters the potency against different cell lines. mdpi.com Lucidenic acid N, which has an acetoxy group at C-3, also exhibits cytotoxicity, highlighting that this position is a key site for activity modulation. mdpi.com

Comparison with Ganoderic Acids: The most significant structural difference between lucidenic and ganoderic acids is the length of the side chain. researchgate.net Lucidenic acids are C27 triterpenoids, whereas ganoderic acids are C30 triterpenoids. mdpi.comresearchgate.net This three-carbon difference in the side chain can affect physicochemical properties like solubility and stability, as well as pharmacokinetic properties and receptor binding affinity. researchgate.net

Both classes of compounds exhibit a wide range of similar biological activities, including anticancer, anti-inflammatory, and antioxidant effects. frontiersin.orgnih.govnih.gov However, the specific potencies and mechanisms can differ. For example, both this compound and ganoderic acid E have been shown to possess significant cytotoxic activity. sci-hub.se Yet, the variation in the side chain structure likely leads to differential interactions with molecular targets. This fundamental difference in the carbon skeleton is a crucial factor in the distinct, though often overlapping, pharmacological profiles of these two major groups of Ganoderma triterpenoids. researchgate.net

Pharmacokinetic Considerations of Lucidenic Acid a

Absorption Characteristics in Preclinical Models

The absorption of lucidenic acid A following oral administration has been a key area of investigation. Studies suggest that like other similar triterpenoids, such as ganoderic acid A, lucidenic acids may not be readily absorbed in the gastrointestinal tract. mdpi.comresearchgate.net A pharmacokinetic study in a rat model indicated that the oral bioavailability of the structurally similar ganoderic acid A was as low as 8.68%. mdpi.com This suggests that this compound may also have low oral bioavailability.

Despite potentially low absorption rates, this compound can still exhibit oral activity if its potency is sufficiently high. researchgate.net The interaction between lucidenic acids and the gut microbiota is another factor that could influence their absorption and subsequent bioactivity. mdpi.com Further research is needed to fully elucidate the specific mechanisms and efficiency of this compound absorption.

Distribution Patterns in Biological Systems

Once absorbed into the bloodstream, the distribution of this compound to various tissues and organs determines its sites of action. While specific studies on the tissue distribution of this compound are limited, information can be inferred from the behavior of related compounds. Generally, triterpenoids from Ganoderma lucidum are distributed throughout the body. mdpi.com

The physicochemical properties of this compound, such as its lipophilicity, will influence its ability to cross biological membranes and accumulate in different tissues. The presence of a carboxyl group in its side chain is a distinguishing feature that may affect its distribution compared to other triterpenoids. nih.govresearchgate.net More detailed studies involving techniques like radiolabeling are required to map the precise distribution patterns of this compound in various biological systems. iaea.org

Metabolic Transformations and Metabolite Identification

The biotransformation of this compound is a critical aspect of its pharmacokinetic profile. While direct metabolic studies on this compound are not extensively detailed in the available literature, insights can be drawn from studies on the closely related ganoderic acid A (GAA). GAA undergoes extensive phase I and phase II metabolism. frontiersin.org

Phase I metabolism of GAA involves reactions such as reduction, oxidation, and hydroxylation, primarily targeting the carbonyl and hydroxyl groups at various positions on the molecule. frontiersin.org The specific isoenzyme responsible for the main reduction metabolism of GAA in both rat and human liver microsomes has been identified as CYP3A. frontiersin.org It is plausible that this compound undergoes similar metabolic transformations.

Phase II metabolism of GAA includes glucuronidation and sulfation, which facilitate the excretion of the compound. frontiersin.org Identifying the specific metabolites of this compound is essential for a complete understanding of its pharmacological and toxicological profile.

Elimination Pathways